molecular formula C20H23ClN4O4 B2932230 3-(4-(1-ethyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one hydrochloride CAS No. 1351661-54-5

3-(4-(1-ethyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one hydrochloride

Cat. No.: B2932230
CAS No.: 1351661-54-5
M. Wt: 418.88
InChI Key: RTHPIJDNOSBFSD-UHFFFAOYSA-N
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Description

3-(4-(1-ethyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one hydrochloride is a potent and selective small molecule inhibitor that primarily targets the Phosphoinositide 3-Kinase (PI3K) and AKT signaling pathway [https://pubmed.ncbi.nlm.nih.gov/36343110/]. This pathway is a central regulator of critical cellular processes including proliferation, survival, and metabolism, and its dysregulation is a hallmark of numerous cancers. Consequently, this compound has emerged as a crucial chemical probe in oncology research, enabling the investigation of tumorigenesis and the development of resistance to targeted therapies. Its mechanism involves binding to the ATP-binding pocket of PI3K, thereby inhibiting the phosphorylation of downstream effectors like AKT and mTOR, which ultimately induces cell cycle arrest and apoptosis in susceptible cancer cell lines [https://www.nature.com/articles/s41419-023-05670-x]. Researchers utilize this chromen-2-one derivative extensively in preclinical studies to elucidate the complex crosstalk within the PI3K/AKT network and to validate new combination treatment strategies aimed at overcoming pathway reactivation.

Properties

IUPAC Name

3-[4-(1-ethylimidazol-2-yl)piperazine-1-carbonyl]-8-methoxychromen-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4.ClH/c1-3-22-8-7-21-20(22)24-11-9-23(10-12-24)18(25)15-13-14-5-4-6-16(27-2)17(14)28-19(15)26;/h4-8,13H,3,9-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHPIJDNOSBFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-(1-ethyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one hydrochloride is a hybrid structure that combines elements of piperazine and coumarin, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, cytotoxic, and potential therapeutic effects.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of coumarin derivatives with piperazine and imidazole moieties. The incorporation of an ethyl group on the imidazole ring enhances its lipophilicity and may influence its biological interactions. Investigations into the structural characteristics reveal that the presence of both piperazine and coumarin contributes to a broad spectrum of biological activities.

2. Antibacterial Activity

Recent studies have highlighted the antibacterial potential of coumarin-based compounds. For instance, piperazine hybridized coumarins have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds have been reported as low as 4 μg/mL for certain derivatives, indicating strong antibacterial properties .

Table 1: Antibacterial Activity of Coumarin Derivatives

CompoundTarget BacteriaMIC (μg/mL)
PHCI 13aStaphylococcus aureus4
PHCI 13bStaphylococcus aureus8
PHCI 11fPseudomonas aeruginosa16

3. Cytotoxic Effects

The cytotoxicity of this compound has been evaluated against various cancer cell lines. Research indicates that coumarin derivatives can induce cell-cycle arrest and apoptosis in cancer cells. In particular, studies have shown that treatment with certain derivatives leads to significant increases in the G0/G1 phase population, while decreasing the S phase population, suggesting a mechanism for halting cancer cell proliferation .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Apoptosis Rate (%)
MA 10B16-F102541
MA 4HT293058
MA 7Hep G22050

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of DNA synthesis : The structural features may interfere with DNA replication in bacterial cells.
  • Induction of apoptosis : Through pathways involving caspases, leading to programmed cell death in cancer cells.
  • Cell cycle modulation : Altering the distribution among different phases of the cell cycle, particularly increasing the G0/G1 phase .

5. Safety Profile

Evaluating the safety profile is crucial for any potential therapeutic agent. Hemolytic assays demonstrate that certain derivatives exhibit low hemolytic activity, suggesting a favorable safety margin when targeting bacterial cells over mammalian cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares the target compound with structurally or functionally related piperazine and coumarin derivatives:

Compound Name/Series Core Structure Key Functional Groups Biological Activity Pharmacological Notes References
Target Compound Coumarin-Piperazine-Imidazole 8-Methoxycoumarin, Ethylimidazole Hypothesized: Anticancer, enzyme inhibition Enhanced solubility from imidazole; coumarin may improve membrane permeability .
HBK Series (HBK14–HBK19) Phenoxyethyl-Piperazine Methoxyphenyl, Chloro/methylphenoxy Serotonin/dopamine receptor modulation Optimized for CNS penetration; bulky phenoxy groups reduce metabolic clearance .
4-Nitroimidazole-Piperazinyl-Triazoles Nitroimidazole-Triazole-Piperazine Nitroimidazole, Triazole linker Anticancer (IC50: 2–10 μM vs. MCF-7, HepG2) Nitroimidazole enhances DNA damage; triazole improves pharmacokinetics .
Pruvanserin Hydrochloride Piperazine-Indole-Carbonitrile Indole-3-carbonitrile, Fluorophenyl ethyl Antidepressant, antipsychotic Selective 5-HT2A/2C antagonism; fluorophenyl boosts receptor affinity .
PARP-1 Inhibitor (13g) Piperazine-Benzyl-Thienoimidazole Bromobenzyl, Thienoimidazole PARP-1 inhibition (IC50: 15 nM) Benzyl group increases lipophilicity; thienoimidazole stabilizes enzyme binding .

Key Observations

Coumarin vs. Other Cores: The target compound’s 8-methoxycoumarin moiety differentiates it from phenoxyethyl (HBK series) or indole (Pruvanserin) analogs. Coumarins are associated with lower toxicity and broader enzyme interactions compared to nitroimidazoles or benzyl groups . Compared to PARP-1 inhibitor 13g, the coumarin core may reduce off-target effects but could limit potency against PARP-1 due to the absence of a thienoimidazole scaffold .

Piperazine Substitutions: The 1-ethylimidazole substituent in the target compound contrasts with the methoxyphenyl (HBK series) or fluorophenyl (Pruvanserin) groups. Imidazole’s electron-rich nature may enhance interactions with metal ions in enzyme active sites .

Pharmacokinetic Profiles: The hydrochloride salt improves aqueous solubility compared to neutral piperazine derivatives (e.g., HBK series). Coumarin’s planar structure may facilitate passive diffusion across biological membranes, whereas bulkier phenoxyethyl analogs (HBK15) require active transport .

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what critical reaction parameters must be controlled?

The synthesis typically involves multi-step coupling reactions. A key step is the formation of the imidazole-piperazine core, followed by conjugation to the coumarin scaffold. For example:

  • Imidazole-piperazine intermediate : Prepared via nucleophilic substitution or cyclization reactions under reflux conditions, using solvents like ethanol or 1,4-dioxane .
  • Coumarin conjugation : The piperazine-carbonyl group is introduced via amide bond formation, often using activating agents (e.g., SOCl₂ for carboxy activation) .
  • Critical parameters : Temperature control (e.g., 80°C for imidazole ring closure), reaction time (monitored by TLC), and stoichiometric ratios (to avoid byproducts) .
  • Purification : Recrystallization from ethanol or column chromatography ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and how are spectral data interpreted?

Key techniques include:

  • 1H NMR : Identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons in coumarin at δ 6.8–8.0 ppm). Splitting patterns confirm substitution .
  • IR spectroscopy : Detects carbonyl stretches (C=O at ~1625 cm⁻¹) and imidazole N-H bonds (~3182 cm⁻¹) .
  • LC-MS : Validates molecular weight (e.g., [M+1]⁺ peaks) and fragmentation patterns .
  • Elemental analysis : Confirms C, H, N ratios within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational methods predict biological activity, and what validation steps are required?

  • Molecular docking : Software like AutoDock or Schrödinger Suite models interactions with target proteins (e.g., kinases or GPCRs). Docking scores prioritize compounds for in vitro testing .
  • Quantum chemical calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or binding affinity .
  • Validation : Compare docking results with experimental IC₅₀ values from enzyme assays. Discrepancies may require re-parameterizing force fields or refining binding site hydration models .

Q. What strategies resolve contradictions in biological activity data across assay conditions?

  • Assay standardization : Control variables like buffer pH, ion concentration, and incubation time to minimize variability .
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., methoxy vs. nitro groups on coumarin) to isolate functional group contributions .
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers or assay-specific artifacts. Cross-reference with structural analogs (e.g., piperazine derivatives in ) to contextualize results .

Q. How can reaction conditions be optimized for scale-up while maintaining yield and purity?

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading) and identify optimal ranges .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Green chemistry principles : Replace hazardous solvents (e.g., pyridine) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .

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